molecular formula C14H17F2NO2 B2789278 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2320379-84-6

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2789278
CAS RN: 2320379-84-6
M. Wt: 269.292
InChI Key: VSLBKYZBPQVKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as DFP-1080, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of azetidine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not yet fully understood. However, it has been proposed that 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one inhibits the activity of the proteasome, a complex protein complex that plays a crucial role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several advantages for lab experiments. It has shown potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one also has anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is its complex synthesis method, which may limit its widespread use in research.

Future Directions

For research on 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination with other anticancer or anti-inflammatory agents.
In conclusion, 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor, anti-inflammatory, and antinociceptive effects, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2,2,2-trifluoroethylamine to form 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide. The second step involves the reaction of the obtained compound with ethyl bromoacetate to form 1-(4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)azetidin-2-one. The final step involves the reaction of the obtained compound with difluoromethyl ketone to form 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one).

Scientific Research Applications

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has shown promising results in various scientific research studies. It has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLBKYZBPQVKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

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